molecular formula C11H8O3 B1514563 1,8-Dihydroxy-2-naphthaldehyde CAS No. 858457-19-9

1,8-Dihydroxy-2-naphthaldehyde

Cat. No.: B1514563
CAS No.: 858457-19-9
M. Wt: 188.18 g/mol
InChI Key: QBXCVGGCXRBENM-UHFFFAOYSA-N
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Description

1,8-Dihydroxy-2-naphthaldehyde (DHNA) is a naphthaldehyde derivative featuring two hydroxyl groups at positions 1 and 8 and an aldehyde group at position 2. This unique arrangement enables the formation of two intramolecular hydrogen bonds (IHBs) between the hydroxyl and aldehyde groups, making DHNA a prototypical system for studying excited-state double proton transfer (ESDPT) .

Key photophysical properties include:

  • Stepwise ESDPT mechanism: The first proton transfer occurs ultrafast (<150 fs) and irreversibly, while the second is reversible with forward/backward rates of ~1.7 ps⁻¹ and 3.6 ps⁻¹, respectively .
  • Large Stokes shift: Emission peaks shift from 602 nm to 513 nm under external electric fields (EEFs), demonstrating tunable photophysics .
  • Theoretical validation: Density functional theory (DFT) and multistate complete active space (MS-CASPT2) studies confirm the stepwise pathway and energy barriers .

Mechanism of Action

Target of Action

The primary target of 1,8-Dihydroxy-2-naphthaldehyde is the excited state double proton transfer (ESDPT) process . This process involves the transfer of protons in the excited state, which is a crucial aspect of many biological and chemical reactions .

Mode of Action

This compound interacts with its targets through a stepwise ESDPT mechanism . Specifically, the first proton transfer from S1-ENOL to S1-KETO-1 is barrierless, whereas the second one from S1-KETO-1 to S1-KETO-2 demands a barrier of approximately 6.0 kcal/mol . This stepwise mechanism is crucial for the compound’s interaction with its targets .

Biochemical Pathways

The ESDPT process of this compound affects the potential energy surfaces (PESs), leading to changes in the energy barrier . Increasing the positive external electric field (EEF) results in a decrease in the energy barrier, while vice versa . These changes in the PESs and energy barrier can have significant downstream effects on various biochemical pathways .

Pharmacokinetics

Its mode of action suggests that its bioavailability could be influenced by factors such as the presence of eefs .

Result of Action

The result of this compound’s action is the occurrence of dual-emission bands . This is due to the trapping of the compound in the S1 state, which enables these dual-emission bands . This property makes this compound potentially useful for designing novel molecular materials with excellent photoluminescent performances .

Action Environment

The action of this compound is influenced by environmental factors, particularly EEFs . The ESDPT process of the compound can be affected by distinct EEFs . For instance, when the EEF changes from +10 × 10 −4 a.u. to +20 × 10 −4 a.u., the fluorescence peak undergoes a blue shift from 602 nm to 513 nm in the keto2 form . This suggests that the compound’s action, efficacy, and stability can be regulated and controlled by manipulating the EEF .

Biological Activity

1,8-Dihydroxy-2-naphthaldehyde (DHNA), a naphthalene derivative characterized by two hydroxyl groups and an aldehyde group, has garnered attention for its significant biological activities. This article explores the compound's chemical properties, biological effects, and potential applications based on diverse research findings.

The structure of DHNA enhances its reactivity due to the presence of both hydroxy and aldehyde functional groups. The hydroxy groups improve solubility and provide sites for further functionalization, while the aldehyde group facilitates condensation reactions crucial for synthesizing complex organic molecules .

Biological Activities

  • Antibacterial and Antifungal Activity
    • Studies have shown that DHNA exhibits moderate to significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it demonstrates good antifungal activity against several fungal species .
    • A study involving metal complexes of DHNA indicated enhanced antibacterial properties compared to the free ligand, suggesting that metal coordination amplifies its biological efficacy .
  • Cytotoxicity
    • The cytotoxic effects of DHNA have been assessed using the brine shrimp bioassay, revealing notable cytotoxic properties against Artemia salina . Furthermore, metal complexes derived from DHNA were evaluated for their anticancer activities against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and HCT-116 (colon carcinoma), showing promising results .
  • Excited-State Proton Transfer
    • DHNA is notable for its photophysical properties, particularly in excited-state intramolecular double proton transfer (ESIDPT). Research indicates that upon excitation, DHNA undergoes rapid proton transfer processes that are ultrafast (<150 fs) and reversible under certain conditions . This property is significant for applications in fluorescence labeling and sensing.

Research Findings

StudyFindings
Investigated the ultrafast double-proton transfer in DHNA; identified two distinct emission bands corresponding to different tautomeric forms.
Reported moderate antibacterial activity against various strains and good antifungal activity; cytotoxicity assessed via brine shrimp bioassay.
Explored the effects of metal complexes derived from DHNA on biological activity; demonstrated enhanced potency compared to free DHNA.
Confirmed the stepwise nature of excited-state proton transfer in DHNA; characterized by rapid kinetics and significant implications for photochemistry.

Case Studies

  • Antibacterial Efficacy
    • A study conducted on various naphthaldehyde derivatives demonstrated that those with higher hydrogen bonding interactions exhibited increased antibacterial activity. The results indicated that derivatives of DHNA could serve as effective antibacterial agents when appropriately modified .
  • Photophysical Properties
    • Research focused on the excited-state dynamics of DHNA revealed that its dual hydroxyl groups facilitate efficient ESIDPT processes. This property allows for potential applications in photonic devices and as fluorescent probes in biological systems .

Scientific Research Applications

Structural Characteristics and Synthesis

DHNA is characterized by two hydroxyl groups at the 1 and 8 positions of the naphthalene ring, which facilitate intramolecular hydrogen bonding. The compound is synthesized through a multi-step process involving the reaction of naphthalene-1,8-diol with various reagents to introduce the aldehyde group effectively. The synthesis has been documented to yield DHNA with high purity, confirmed through X-ray crystallography and NMR spectroscopy .

Excited-State Intramolecular Double Proton Transfer (ESIDPT)

One of the most notable applications of DHNA is its role in studying excited-state intramolecular double proton transfer (ESIDPT). Research has shown that DHNA undergoes a stepwise double-proton transfer upon photoexcitation, which is crucial for understanding fundamental chemical processes. The first proton transfer occurs ultrafast (within 150 fs), while the second is reversible with rates around 1.7 ps for forward and 3.6 ps for backward transfers .

Mechanistic Insights

The mechanistic insights gained from studying DHNA's ESIDPT behavior contribute significantly to the broader understanding of proton relay systems in biological and chemical contexts. Theoretical models utilizing density functional theory (DFT) and time-dependent DFT (TDDFT) have elucidated the dynamics of these processes, providing a framework for future studies on similar compounds .

Photophysical Properties

DHNA exhibits intriguing photophysical properties, including dual emission bands upon excitation. The absorption spectrum shows a maximum at approximately 400 nm, attributed to π-π* transitions, while emission bands are observed at 520 nm and 650 nm corresponding to different excited states (TA* and TB*). These characteristics make DHNA a valuable model for investigating excited-state behaviors in related compounds .

Experimental Studies on DHNA

Several studies have been conducted to analyze the excited-state dynamics of DHNA:

  • Peng et al. (2015) : This study demonstrated the stepwise double-proton transfer mechanism using time-resolved fluorescence spectroscopy, providing experimental evidence for the theoretical predictions regarding the ultrafast nature of the first proton transfer .
  • Further Investigations : Subsequent research has focused on modifying the substituents on the naphthalene ring to explore how these changes affect proton transfer efficiencies and photophysical properties, thus expanding the applicability of DHNA in various chemical contexts .

Material Science

Due to its unique properties, DHNA can be explored as a potential candidate for optoelectronic materials, where its ability to undergo rapid proton transfers may contribute to enhanced performance in devices such as sensors or light-emitting diodes.

Biological Systems

The insights gained from studying DHNA's proton transfer mechanisms may also have implications in biological systems where similar processes occur, such as enzyme catalysis and energy transfer in photosynthesis.

Chemical Reactions Analysis

Excited-State Double Proton Transfer (ESDPT)

DHNA undergoes a stepwise ESDPT mechanism upon photoexcitation (λ<sub>ex</sub> = 400 nm), as demonstrated by femtosecond fluorescence upconversion and DFT calculations :

Key Findings:

  • First Proton Transfer (N* → TA*) :

    • Ultrafast (<150 fs) and irreversible.

    • Results in a keto–enol tautomer (TA*) emitting at 520 nm (cyclohexane) or 560 nm (single crystal) .

  • Second Proton Transfer (TA* ↔ TB*) :

    • Reversible with forward rate k<sub>f</sub> = 1.7 ps<sup>−1</sup> and backward rate k<sub>b</sub> = 3.6 ps<sup>−1</sup> .

    • TB* emits at 650 nm (cyclohexane and crystal) .

Table 1: ESDPT Kinetics and Emission Properties

ParameterValueConditionsSource
First PT Rate (N* → TA*)<150 fsCyclohexane
Second PT Forward Rate1.7 ps<sup>−1</sup>Cyclohexane
Second PT Backward Rate3.6 ps<sup>−1</sup>Cyclohexane
TA* Emission Maximum520 nm (520–560 nm)Cyclohexane/Crystal
TB* Emission Maximum650 nmCyclohexane/Crystal
Population Lifetime~54 ps (TA* and TB*)Cyclohexane

Reversible Proton Relay in the Excited State

The second proton transfer follows a relay mechanism (TA* ↔ TB*), forming a thermodynamic equilibrium supported by potential energy surface calculations (Figure 7 in ). Electron density difference (EDD) maps reveal charge redistribution favoring proton transfer post-excitation .

Condensation and Functionalization Reactions

The aldehyde group in DHNA enables condensation reactions, making it valuable for synthesizing:

  • Dyes and Optical Brighteners : Via Schiff base formation .

  • Pharmaceutical Intermediates : Through Knoevenagel or Aldol reactions .

Structural Advantages :

  • Dual hydroxyl groups enhance solubility and provide sites for further functionalization (e.g., metal coordination) .

  • Extended π-conjugation supports applications in optoelectronic materials .

Theoretical Insights

DFT calculations (B3LYP/6-31G*) corroborate the stepwise ESDPT pathway, showing:

  • A 12.4 kcal/mol energy barrier for the first PT.

  • A 4.3 kcal/mol barrier for the second PT, explaining its reversibility .

Q & A

Basic Research Questions

Q. What is the mechanism of excited-state intramolecular double proton transfer (ESIDPT) in 1,8-dihydroxy-2-naphthaldehyde, and how is it experimentally characterized?

The ESIDPT process occurs in a stepwise manner: the first proton transfer (O1–H→O2) is ultrafast (<150 fs) and irreversible, while the second (O8–H→O2) is reversible, with forward/backward rates of ~1.7 ps⁻¹ and ~3.6 ps⁻¹, respectively . Experimental characterization involves time-resolved fluorescence spectroscopy, where fluorescence decay kinetics are analyzed using a three-species model (normal form, tautomer 1, tautomer 2) to account for population dynamics . Ultrafast laser systems with sub-picosecond resolution are critical for resolving the first step .

Q. How do adjacent hydroxyl groups at positions 1 and 8 influence the ESIDPT process?

The proximity of the hydroxyl groups enables a relay mechanism for sequential proton transfer. The first proton transfer creates a keto intermediate, which facilitates the second transfer via hydrogen-bond rearrangement. Structural analysis using DFT (B3LYP/6-31+G(d,p)) confirms that the intramolecular hydrogen-bond network stabilizes the tautomeric forms . Adjacent hydroxyl groups are essential for enabling the stepwise pathway, as single hydroxyl analogs (e.g., 2-naphthaldehyde) exhibit only single proton transfer .

Q. What experimental models are used to analyze fluorescence decay kinetics in stepwise ESIDPT systems?

A three-species kinetic model is applied, incorporating rate equations for the normal form (N*), first tautomer (T1*), and second tautomer (T2*). This model accounts for the near-instantaneous depletion of N* after excitation and the reversible equilibrium between T1* and T2*. Global fitting of time-resolved fluorescence data at multiple emission wavelengths validates the model . Challenges arise when the first proton transfer is faster than the instrument response (~150 fs), requiring assumptions about initial conditions .

Advanced Research Questions

Q. How do computational methods (TD-DFT vs. MS-CASPT2) differ in modeling ESIDPT dynamics, and what are their limitations?

  • TD-DFT (B3LYP/6-31+G(d,p)) : Efficient for ground-state geometry optimization but may underestimate excited-state barriers due to single-configuration approximations .
  • MS-CASPT2//CASSCF : Multi-configurational approach captures static correlation and conical intersections, critical for accurately modeling excited-state potential energy surfaces. This method predicts the irreversible first transfer and reversible second transfer, aligning with experimental rates . Discrepancies arise in predicting tautomer stability, highlighting the need for hybrid experimental-theoretical validation .

Q. What methodological challenges exist in resolving ultrafast proton transfer kinetics, and how are they addressed?

The first ESIPT step (<150 fs) exceeds the temporal resolution of conventional streak cameras, necessitating indirect methods:

  • Femtosecond transient absorption : Probes spectral shifts associated with tautomer formation .
  • Fluorescence upconversion : Achieves ~100 fs resolution to track initial depletion of the normal form .
  • Kinetic modeling : Assumes the first step is instantaneous, focusing on fitting the reversible second step . Cross-validation with computational data (e.g., MS-CASPT2) ensures consistency .

Q. How can discrepancies between theoretical predictions and experimental proton transfer rates be resolved?

Discrepancies often stem from solvent effects, vibrational relaxation, or approximations in computational methods. Strategies include:

  • Explicit solvent modeling : Incorporating polarizable continuum models (PCM) or molecular dynamics to account for solvent interactions .
  • Vibronic coupling analysis : Evaluating how low-frequency modes (e.g., hydrogen-bond stretching) modulate reaction barriers .
  • Experimental-theoretical synergy : Using temperature-dependent fluorescence data to refine computed activation energies .

Q. Data Contradiction Analysis

Q. Why do some studies report a two-species model for ESIDPT, while others require three species?

Early studies assumed a two-species model (N* and T2*) due to the rapid depletion of N*, but this fails to capture the reversible T1↔T2 equilibrium. The three-species model resolves this by including T1*, validated via global fitting of multi-wavelength decay curves . Contradictions arise from instrumentation limitations: slower detection systems mask T1* dynamics, leading to oversimplified models .

Q. Methodological Tables

Table 1: Key Experimental and Computational Parameters for ESIDPT

ParameterExperimental ValueComputational MethodReference
First ESIPT rate>150 fs⁻¹MS-CASPT2//CASSCF
Second ESIPT forward rate~1.7 ps⁻¹TD-B3LYP/6-31+G(d,p)
Second ESIPT backward rate~3.6 ps⁻¹Fluorescence upconversion
T1* lifetime1.7 psThree-species kinetic model

Table 2: Advantages and Limitations of Computational Methods

MethodAdvantagesLimitations
TD-DFTFast, suitable for ground-state geometryUnderestimates excited-state barriers
MS-CASPT2Accurate for multi-configurational statesComputationally expensive
CASSCFCaptures conical intersectionsRequires expert parameterization

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Hydroxy-2-naphthaldehyde (HN12)

  • Structure : Single hydroxyl group at position 1 and aldehyde at position 2.
  • Proton Transfer : Single excited-state intramolecular proton transfer (ESIPT) with a six-membered transition state .
  • Key Differences :
    • Lacks the second hydroxyl group required for ESDPT.
    • Smaller Stokes shift (~150 nm) compared to DHNA (~250 nm) .

1,8-Dihydroxynaphthalene

  • Proton Transfer: No ESIPT or ESDPT observed due to absence of IHB-stabilizing aldehyde .
  • Key Differences :
    • Demonstrates how the aldehyde group in DHNA is critical for IHB formation and proton transfer.

1,2-Dihydroxyanthraquinone

  • Structure: Adjacent hydroxyl groups on an anthraquinone backbone.
  • Proton Transfer : Single ESIPT with a six-membered transition state, similar to HN12 .
  • Key Differences: Slower proton transfer kinetics (picosecond timescale) compared to DHNA’s femtosecond first step . Anthraquinone’s extended π-system alters absorption/emission profiles.

3,6-Dihydroxy-4,5-dimethylbenzene-1,2-dicarbaldehyde

  • Structure : Two aldehyde groups and hydroxyls on a benzene ring.
  • Proton Transfer: No reported ESIPT/ESDPT despite IHBs, likely due to steric hindrance from methyl groups .
  • Key Differences :
    • Highlights the necessity of adjacent hydroxyl-aldehyde pairs for efficient proton transfer.

Comparative Data Table

Compound ESIPT/ESDPT Type Proton Transfer Rates Stokes Shift (nm) Key Functional Groups
DHNA Stepwise ESDPT 1st: <150 fs; 2nd: 1.7/3.6 ps⁻¹ 250–350 1,8-OH; 2-CHO
HN12 Single ESIPT ~1 ps⁻¹ ~150 1-OH; 2-CHO
1,8-Dihydroxynaphthalene None N/A N/A 1,8-OH; no CHO
1,2-Dihydroxyanthraquinone Single ESIPT ~2–10 ps⁻¹ ~180 Adjacent OH on anthraquinone
3,6-Dihydroxy-...-dicarbaldehyde None N/A N/A 3,6-OH; 1,2-CHO; methyl groups

Mechanistic Insights from Theoretical Studies

  • DHNA : TDDFT and MS-CASPT2 calculations reveal a relay mechanism where the first proton transfer lowers the energy barrier for the second . External electric fields (EEFs) modulate IHB strength, enabling spectral tuning .
  • Contrast with Anthraquinone: Anthraquinone’s proton transfer involves a single transition state, lacking the asymmetry that drives DHNA’s stepwise process .

Preparation Methods

Synthetic Route Overview

The synthesis of DHNA typically involves the following key steps:

This sequence ensures selective functionalization and preserves the integrity of the sensitive hydroxyl groups during the formylation step.

Detailed Stepwise Preparation

Step No. Reaction Description Reagents and Conditions Outcome/Notes
1 Protection of hydroxyl groups Naphthalene-1,8-diol reacted with NaH and chloromethyl methyl ether Formation of 1,8-bis(methoxymethoxy)naphthalene (compound 2) with protected hydroxyls to prevent side reactions
2 Formylation at 2-position Treatment of compound 2 with n-butyllithium (n-BuLi) and TMEDA, followed by DMF addition Introduction of aldehyde group yielding 1,8-bis(methoxymethoxy)-2-naphthaldehyde (compound 3)
3 Deprotection of methoxymethyl groups Acidic conditions applied to compound 3 Regeneration of free hydroxyl groups, producing 1,8-dihydroxy-2-naphthaldehyde (DHNA)

This synthetic strategy was reported with good overall yields and confirmed by X-ray crystallography, validating the structure and purity of the final product.

Experimental Findings and Characterization

  • Structural Confirmation: Single-crystal X-ray diffraction analysis confirmed the molecular structure of DHNA, showing the presence of two intramolecular hydrogen bonds between the hydroxyl groups and the aldehyde oxygen.
  • Spectroscopic Evidence: The compound exhibits characteristic absorption and emission spectra due to its unique intramolecular proton transfer properties, which are directly related to its structural features obtained from the synthetic route.

Research Insights on Synthesis

  • The protection-deprotection strategy is crucial to avoid side reactions during the lithiation and formylation steps.
  • The use of n-BuLi and TMEDA facilitates selective lithiation at the 2-position, enabling efficient formylation with DMF.
  • Acidic deprotection conditions are optimized to remove methoxymethyl groups without degrading the aldehyde or hydroxyl functionalities.
  • The synthetic approach allows for the preparation of DHNA in sufficient quantities for detailed photophysical and proton transfer studies.

Summary Table of Preparation Methods

Aspect Details
Starting Material Naphthalene-1,8-diol
Protection Reagents Sodium hydride (NaH), chloromethyl methyl ether
Formylation Reagents n-Butyllithium (n-BuLi), TMEDA, DMF
Deprotection Conditions Acidic medium (specific acids not detailed in source, typically mild acid conditions)
Key Intermediate Compounds 1,8-bis(methoxymethoxy)naphthalene (2), 1,8-bis(methoxymethoxy)-2-naphthaldehyde (3)
Characterization Techniques X-ray crystallography, IR spectroscopy, UV-Vis absorption, fluorescence spectroscopy
Yield and Purity Good yields reported; purity confirmed by crystallography and spectroscopic methods

Properties

IUPAC Name

1,8-dihydroxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-6-8-5-4-7-2-1-3-9(13)10(7)11(8)14/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXCVGGCXRBENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60826869
Record name 1,8-Dihydroxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60826869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858457-19-9
Record name 1,8-Dihydroxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60826869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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